molecular formula C70H115N25O17 B561551 DAPK Substrate Peptide CAS No. 386769-53-5

DAPK Substrate Peptide

Cat. No.: B561551
CAS No.: 386769-53-5
M. Wt: 1578.848
InChI Key: DTEBSHTZDDUPBW-RHBFSANCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAPK Substrate Peptide is a synthetic peptide used as a substrate for Death-Associated Protein Kinase (DAPK). DAPK is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and cytoskeletal reorganization. The peptide is designed to be specifically phosphorylated by DAPK, making it a valuable tool for studying the kinase’s activity and its role in cellular signaling pathways .

Mechanism of Action

Target of Action

The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .

Mode of Action

The this compound interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .

Biochemical Pathways

DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .

Result of Action

The activation of DAPK by the this compound leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .

Action Environment

The action of the this compound is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAPK Substrate Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: DAPK Substrate Peptide primarily undergoes phosphorylation reactions catalyzed by DAPK. The peptide can also participate in other biochemical reactions, such as:

    Oxidation: The peptide may undergo oxidation at methionine or cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions:

    Phosphorylation: ATP is used as the phosphate donor in the presence of DAPK.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products:

    Phosphorylated Peptide: The primary product of the phosphorylation reaction.

    Oxidized Peptide: Products with oxidized methionine or cysteine residues.

    Reduced Peptide: Peptides with reduced disulfide bonds.

Scientific Research Applications

DAPK Substrate Peptide is widely used in scientific research due to its specificity and versatility. Some of its applications include:

Comparison with Similar Compounds

    DRP-1 Substrate Peptide: A substrate for DAPK-related protein 1, sharing similar phosphorylation properties.

    ZIPK Substrate Peptide: A substrate for zipper-interacting protein kinase, another member of the DAPK family.

    Myosin Light Chain Peptide: A substrate for myosin light chain kinase, which shares some functional similarities with DAPK.

Uniqueness: DAPK Substrate Peptide is unique in its high specificity for DAPK, making it an ideal tool for studying this particular kinase. Unlike other similar peptides, it is designed to provide precise insights into DAPK’s role in cellular signaling and its regulation by calcium/calmodulin .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBSHTZDDUPBW-RHBFSANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H115N25O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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